molecular formula C9H9NO4 B105353 2-Amino-4-(methoxycarbonyl)benzoic acid CAS No. 85743-02-8

2-Amino-4-(methoxycarbonyl)benzoic acid

Cat. No.: B105353
CAS No.: 85743-02-8
M. Wt: 195.17 g/mol
InChI Key: WOLYDIFKLNALLS-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

2-Amino-4-(methoxycarbonyl)benzoic acid, also known as AMCA, is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of AMCA, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11NO4
  • CAS Number : 85743-02-8
  • Molecular Weight : 209.20 g/mol

The presence of both an amino group and a carboxylic acid group in its structure indicates potential for various biochemical interactions, making it a useful precursor in pharmaceutical synthesis.

Research indicates that AMCA may exert its biological effects through several mechanisms:

  • Inhibition of Prostaglandin Synthesis : AMCA has been suggested to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. This could imply anti-inflammatory properties.
  • Cellular Interaction : The compound may interact with various enzymes and proteins, influencing cellular metabolism and signaling pathways. However, specific interactions remain to be elucidated.

Biological Activities

  • Anti-inflammatory Effects : Due to its proposed role in inhibiting prostaglandin synthesis, AMCA may help reduce inflammation. This is particularly relevant for conditions characterized by excessive inflammatory responses.
  • Antimicrobial Properties : Preliminary studies suggest that AMCA may exhibit antimicrobial activity against certain pathogens, although detailed studies are required to confirm this effect and understand the underlying mechanisms.
  • Potential as a Pharmaceutical Precursor : AMCA serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting inflammatory conditions or metabolic disorders .

Table 1: Summary of Biological Activities and Mechanisms

ActivityMechanism of ActionReferences
Anti-inflammatoryInhibition of prostaglandin synthesis,
AntimicrobialInteraction with microbial cell structures
Pharmaceutical precursorBuilding block for drug synthesis

Case Study: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of AMCA in an animal model exhibiting inflammatory symptoms. The administration of AMCA resulted in a significant reduction in inflammatory markers compared to control groups. The study concluded that AMCA's ability to inhibit prostaglandin synthesis might be a key factor in its anti-inflammatory activity.

Case Study: Synthesis and Applications

In industrial applications, AMCA has been successfully synthesized as an intermediate for various pharmaceuticals. For instance, it was utilized in the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. The synthetic route employed was efficient and scalable, demonstrating the compound's utility in pharmaceutical manufacturing .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding specific interactions at the molecular level with enzymes and receptors.
  • Clinical Trials : Evaluating the efficacy and safety of AMCA in human subjects for its proposed therapeutic applications.
  • Broader Biological Screening : Investigating additional biological activities beyond anti-inflammatory effects, including potential neuroprotective or anticancer properties.

Properties

IUPAC Name

2-amino-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLYDIFKLNALLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537835
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85743-02-8
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 4-carboxy-3-nitrobenzoate (3 g, 13.3 mM) in ethanol (20 ml) was hydrogenated at atmospheric pressure in the presence of 10% palladium-carbon (1 g) for 40 minutes. After filtration of the catalyst, the solid was recrystallised from ethanol to give methyl 3-amino-4-carboxybenzoate (1.7 g, 65%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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